N-Methyldodecanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

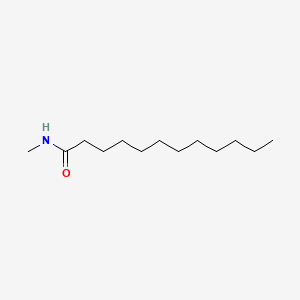

Structure

3D Structure

Properties

IUPAC Name |

N-methyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSJINSLHHRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181964 | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27563-67-3 | |

| Record name | N-Methyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyldodecanamide synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of N-Methyldodecanamide: Pathways and Mechanisms

Introduction

This compound (CAS 27563-67-3), also known as N-Methyllauramide, is a fatty acid amide with a 12-carbon aliphatic chain.[1][2] Its structure, comprising a long hydrophobic tail and a polar amide head, imparts surfactant-like properties. This molecule serves as a crucial intermediate in organic synthesis and is explored in various applications, from personal care products to research in biological systems. Understanding its synthesis is fundamental for researchers and developers aiming to utilize this compound or its derivatives.

This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization from the perspective of a senior application scientist. We will dissect the chemistry to not only present protocols but to explain the causality behind the methodological choices.

Core Synthesis Pathways: A Comparative Overview

The formation of the amide bond between a carboxylic acid derivative and an amine is the cornerstone of this compound synthesis. Two principal strategies dominate this transformation: the reaction of an activated carboxylic acid derivative (an acyl chloride) with methylamine, and the direct condensation of dodecanoic acid with methylamine.

| Parameter | Pathway 1: Dodecanoyl Chloride Route | Pathway 2: Direct Dodecanoic Acid Route |

| Starting Materials | Dodecanoyl chloride, Methylamine | Dodecanoic acid, Methylamine |

| Reactivity | High; reaction is often rapid and exothermic.[3] | Low; requires heat or catalysis to proceed.[4] |

| Key Challenge | Handling of reactive/moisture-sensitive acyl chloride. | Overcoming the formation of a stable ammonium carboxylate salt.[4] |

| Byproducts | Hydrochloride salt (e.g., triethylammonium chloride).[5] | Water.[4] |

| Typical Conditions | Low temperature (0 °C to room temp), inert solvent.[6] | High temperature (>160 °C) or use of coupling agents/catalysts.[4][7] |

| Yield | Generally high.[8] | Variable, depends heavily on the method used. |

Pathway 1: Acylation via Dodecanoyl Chloride

This is the most common and robust laboratory-scale method for preparing this compound. It leverages the high electrophilicity of the carbonyl carbon in dodecanoyl chloride (lauroyl chloride), making it highly susceptible to nucleophilic attack.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[9]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[3]

-

Deprotonation: The resulting N-acyldialkylammonium ion is highly acidic. A base, typically a second equivalent of methylamine or an added tertiary amine like triethylamine, deprotonates the nitrogen to yield the final, neutral this compound and an ammonium chloride salt.[5] The use of an external base is critical as it prevents the valuable methylamine nucleophile from being consumed as a base.[5]

Below is a diagram illustrating this mechanistic pathway.

Sources

- 1. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 27563-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. orgosolver.com [orgosolver.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyldodecanamide

Introduction

N-Methyldodecanamide, also known as N-methyllauramide, is a fatty acid amide with the chemical formula C13H27NO.[1][2] It is comprised of a 12-carbon aliphatic chain (dodecanoyl) attached to a methylamino group. This amphipathic structure, featuring a long, hydrophobic hydrocarbon tail and a polar amide head, imparts unique physicochemical properties that make it a valuable compound in various industrial and research applications.[1] this compound is utilized as a surfactant, emulsifier, and lubricant.[1] Its compatibility with other organic compounds also makes it a useful ingredient in the formulation of cosmetics and personal care products.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for formulation, synthesis, and analytical purposes. The guide will delve into the experimental methodologies for determining these properties, offering field-proven insights into experimental design and data interpretation.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure. The long hydrocarbon chain contributes to its hydrophobicity, while the amide group allows for hydrogen bonding, influencing its melting and boiling points.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H27NO | [2] |

| Molecular Weight | 213.36 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 67-68 °C | [4] |

| Boiling Point | Not available at standard pressure. | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][5] |

| Density | Not available. |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the successful application and development of any chemical compound. This section provides detailed, step-by-step methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to quickly determine an approximate melting range. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination. Using a fresh sample for each measurement is important because some compounds can decompose or undergo polymorphic changes upon melting and resolidifying.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in formulations and as a reactant in synthesis.[8] The general principle of "like dissolves like" suggests that this long-chain amide will be more soluble in nonpolar organic solvents than in polar solvents like water.[9]

Methodology: Qualitative and Semi-Quantitative Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, chloroform, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the amide.

-

Mixing: The test tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The samples are visually inspected for dissolution. The results can be categorized as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Semi-Quantitative Analysis (for soluble samples): If the compound dissolves, additional known masses of the amide can be added incrementally until saturation is reached (i.e., solid no longer dissolves). This provides an estimate of the solubility in terms of mg/mL.

Causality Behind Experimental Choices: Using a range of solvents with different polarities provides a comprehensive solubility profile. Agitation is necessary to overcome the kinetic barrier to dissolution and reach equilibrium.

Spectral Data and Interpretation

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands are:

-

N-H Stretch: A single, medium-intensity band is expected in the region of 3200-3400 cm⁻¹ for the secondary amide.[11]

-

C=O Stretch (Amide I band): A strong absorption band is expected between 1650-1690 cm⁻¹.[11]

-

N-H Bend (Amide II band): A medium to strong band is typically observed around 1550 cm⁻¹.

-

C-H Stretch: Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to the long alkyl chain.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the N-methyl group, the methylene groups of the alkyl chain, and the terminal methyl group. The N-H proton would also give a signal, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the N-methyl carbon, and the individual carbons of the dodecyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[12] The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (213.36).[2] Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Applications

This compound can be synthesized through the reaction of dodecanoyl chloride with methylamine. This is a common method for the preparation of N-substituted amides. The reaction of an acid anhydride with an amine is another viable synthetic route.[13]

The unique properties of this compound lend it to a variety of applications:

-

Surfactant and Emulsifier: Its amphipathic nature allows it to reduce surface tension and stabilize emulsions.[1]

-

Lubricant: The long alkyl chain provides lubricity.[1]

-

Cosmetics and Personal Care: It is used in formulations for its textural properties and compatibility with other organic ingredients.[1]

-

Research Chemical: It serves as a starting material or intermediate in the synthesis of other compounds.[14]

References

- CAS 27563-67-3: this compound | CymitQuimica. [URL: https://www.cymitquimica.com/cas/27563-67-3]

- Chemical Properties of this compound (CAS 27563-67-3) - Cheméo. [URL: https://www.chemeo.com/cid/42-187-8/N-Methyldodecanamide.html]

- This compound - CHEMICAL POINT. [URL: https://www.chemicalpoint.com/en/p/N-Methyldodecanamide_CP-27563-67-3-BULK]

- CAS 3007-53-2: N,N-Dimethyldodecanamide | CymitQuimica. [URL: https://www.cymitquimica.com/cas/3007-53-2]

- N,N-Dimethyldecanamide: Properties, Synthesis, and Applications. [URL: https://www.chem-space.

- This compound | C13H27NO | CID 141362 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyldodecanamide]

- Chemical Properties of N,N-Dimethyldecanamide (CAS 14433-76-2) - Cheméo. [URL: https://www.chemeo.com/cid/76-224-2/N_N-Dimethyldecanamide.html]

- N,N-Dimethyldecanamide - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14433762]

- N,N-Dimethyldodecanamide | C14H29NO | CID 18159 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethyldodecanamide]

- CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica. [URL: https://www.cymitquimica.com/cas/7311-30-0]

- Melting point determination. [URL: https://www.chem.ucalgary.

- 27563-67-3(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5743787.htm]

- N,N-Diethyldodecanamide | C16H33NO | CID 18783 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Diethyldodecanamide]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C27563673]

- N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-1-dodecanamine]

- Lauryldimethylamine | C14H31N | CID 8168 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lauryldimethylamine]

- Experiment 8 - Amide Preparation - WebAssign. [URL: https://www.webassign.net/labs/lab_docs/270_lab8_manual.html]

- Experiment 1 - Melting Points. [URL: https://www.csus.edu/indiv/m/mackj/chem5/expts/1-mp.pdf]

- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [URL: https://www.chem.wisc.edu/deptfiles/organic/chem344/344-3_Manual.pdf]

- experiment (1) determination of melting points. [URL: https://www.uobabylon.edu.

- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [URL: https://www.chemistrysteps.

- IR Absorption Bands and NMR - Rose-Hulman. [URL: https://www.rose-hulman.edu/~brandt/Chem251/IR_NMR_Tables.pdf]

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [URL: https://www.universalclass.com/articles/math/chemistry/nmr-mass-spectrometry-and-infrared-ir-spectroscopy.htm]

- Organic Solvent Solubility Data Book - CORE. [URL: https://core.ac.uk/download/pdf/144131568.pdf]

- Solvent Miscibility Table - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

Sources

- 1. CAS 27563-67-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 27563-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Lösungsmittel-Mischbarkeitstabelle [sigmaaldrich.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. webassign.net [webassign.net]

- 14. CAS 3007-53-2: N,N-Dimethyldodecanamide | CymitQuimica [cymitquimica.com]

N-Methyldodecanamide CAS 27563-67-3 properties

An In-depth Technical Guide to N-Methyldodecanamide (CAS 27563-67-3)

Abstract

This compound, also known as N-Methyllauramide, is a fatty acid amide featuring a 12-carbon aliphatic chain.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, and safety considerations, designed for researchers and professionals in drug development and chemical sciences. The document synthesizes available data on this compound and structurally related compounds to offer field-proven insights into its handling and application.

Molecular Structure and Physicochemical Properties

This compound is an organic compound classified as a secondary amide of a saturated fatty acid.[1] Its structure consists of a dodecanoyl group attached to a methylamino group. The long, hydrophobic hydrocarbon tail makes the molecule significantly nonpolar, rendering it sparingly soluble in water but soluble in many organic solvents.[1] The presence of the amide functional group allows for hydrogen bonding, which influences its physical properties like melting and boiling points.[1]

Structural Identifiers

Caption: 2D Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 27563-67-3 | [2][3] |

| Molecular Formula | C₁₃H₂₇NO | [1][2][3][4] |

| SMILES | CCCCCCCCCCCC(=O)NC | [1][2] |

| InChI | InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | [1][2][4] |

| InChIKey | APWSJINSLHHRPD-UHFFFAOYSA-N | [1][2][3][4] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These values are critical for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Unit | Source |

| Molecular Weight | 213.36 | g/mol | [2][3] |

| Appearance | White to Almost white powder to crystal | - | [1] |

| Melting Point | 67-68 | °C | [3] |

| Boiling Point | 293 | °C (at 760 mmHg) | [3] |

| Density | 0.856 | g/cm³ | [3] |

| Flash Point | 176.3 | °C | [3] |

| Vapor Pressure | 0.00177 | mmHg (at 25°C) | [3] |

| LogP (Octanol/Water) | 4.044 | - | [3] |

| Water Solubility | Insoluble | - | [5] |

| Hydrogen Bond Donor Count | 1 | - | [2] |

| Hydrogen Bond Acceptor Count | 1 | - | [2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through standard amidation reactions. The most common and industrially feasible approach involves the acylation of methylamine with a dodecanoic acid derivative, such as dodecanoyl chloride. This method is analogous to the synthesis of other N-alkyl amides.[6][7]

Proposed Synthesis Protocol: Acylation of Methylamine

This protocol describes a one-pot synthesis from dodecanoyl chloride and methylamine. The causality behind this choice is the high reactivity of the acyl chloride, which allows the reaction to proceed efficiently at low to ambient temperatures, minimizing side reactions.

Reagents and Materials:

-

Dodecanoyl chloride

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dodecanoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Amine Addition: Slowly add methylamine (1.1 eq) to the stirred solution. To neutralize the HCl byproduct, which can form a non-reactive ammonium salt with the excess amine, add triethylamine (1.2 eq). The base is crucial for driving the reaction to completion.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and brine.[7]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

Mass Spectrometry (MS):

-

Technique: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable.

-

Expected Molecular Ion (M⁺): A peak should be observed at m/z = 213, corresponding to the molecular weight of the compound.[2][4]

-

Key Fragmentation Patterns: A prominent peak at m/z = 73 is expected, resulting from the alpha-cleavage (McLafferty rearrangement is not favored) to form the [CH₃NHC(O)H]⁺ or related fragment ions. Other fragments would correspond to the loss of alkyl chains from the dodecanoyl group.[2]

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the amide functional group.

-

N-H Stretch: A single, sharp to medium band is expected in the range of 3200-3400 cm⁻¹, characteristic of a secondary amide N-H bond.[8]

-

C-H Stretch: Strong bands will appear in the 2850-3000 cm⁻¹ region due to the sp³ C-H stretching of the long alkyl chain.[8][9]

-

C=O Stretch (Amide I band): A very strong and sharp absorption band is expected between 1650-1690 cm⁻¹, which is characteristic of the amide carbonyl group.[8][9]

-

N-H Bend (Amide II band): A band in the 1510-1570 cm⁻¹ region is also characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

N-CH₃: A singlet or doublet (if coupled to N-H) around δ 2.7-2.9 ppm (3H).

-

N-H: A broad singlet around δ 5.5-8.5 ppm (1H), which is exchangeable with D₂O.

-

α-CH₂: A triplet adjacent to the carbonyl group at δ 2.1-2.3 ppm (2H).

-

Alkyl Chain (-(CH₂)₉-): A large, broad multiplet in the δ 1.2-1.6 ppm region (~18H).

-

Terminal CH₃: A triplet at δ 0.8-0.9 ppm (3H).

-

-

¹³C NMR:

-

C=O: A signal in the δ 172-175 ppm region.

-

N-CH₃: A signal around δ 26-28 ppm.

-

α-CH₂: A signal around δ 36-38 ppm.

-

Alkyl Chain (-CH₂-): Multiple signals between δ 22-32 ppm.

-

Terminal CH₃: A signal around δ 14 ppm.

-

Chromatographic Analysis

For quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[10][11][12]

Example LC-MS/MS Method Development:

-

Column Selection: A reverse-phase C18 or PFP column is suitable for retaining the hydrophobic molecule.[12]

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like 0.1% formic acid (to promote protonation for positive ion mode ESI) would be effective.

-

Detection: Electrospray Ionization (ESI) in positive ion mode would be used to detect the protonated molecule [M+H]⁺ at m/z = 214.

-

Quantification: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring the transition from the precursor ion (m/z 214) to a characteristic product ion (e.g., m/z 73 or others). Method validation should be performed according to ICH Q2 (R1) guidelines.[11]

Caption: Workflow for analytical characterization of this compound.

Applications and Field Insights

While specific applications for this compound are not extensively documented, its chemical structure as a fatty acid amide suggests its utility in roles similar to other long-chain N-alkyl amides. Its amphiphilic nature, with a polar amide head and a long nonpolar tail, makes it a candidate for use as a surfactant, emulsifier, or lubricant.[1] Such compounds are valuable in formulations for cosmetics and personal care products due to their texture and compatibility with other organic components.[1]

The structural similarity to N,N-dimethyldodecanamide, which is used as a surfactant and solvent in some pesticide formulations, further supports its potential in agrochemical or industrial applications.[13][14]

Safety and Toxicology

No specific toxicological studies for this compound (CAS 27563-67-3) are readily available. However, data from structurally similar compounds, such as N,N-dimethyldodecanamide (CAS 3007-53-2), can serve as a reliable surrogate for preliminary risk assessment, a practice accepted by regulatory bodies like the EPA.[14]

Toxicological Profile (Surrogate Data)

The following data is for N,N-dimethyldodecanamide and related compounds and should be used as an estimation of potential hazards.[14][15]

| Endpoint | Result | Classification/Notes | Source |

| Acute Oral Toxicity (Rat) | LD₅₀: 1770 mg/kg | Low oral acute toxicity | [15] |

| Acute Dermal Toxicity | LD₅₀ > 400 mg/kg | - | [15] |

| Acute Inhalation (Rat) | LC₅₀ > 3.55 mg/L | EPA Toxicity Category IV | [15] |

| Skin Irritation | Severe Irritant | EPA Toxicity Category I | [15] |

| Eye Irritation | Corrosive | Expected to be corrosive | [15] |

| Sensitization | Not a sensitizer | - | [15] |

| Mutagenicity | Negative | Ames test, micronucleus assay |

Handling and Personal Protection

Based on the surrogate data and general chemical safety principles, the following precautions are mandatory when handling this compound.[16]

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid dust and aerosol formation.[16]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[16]

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[16]

-

Skin and Body Protection: Wear a lab coat or impervious clothing.[16]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[16]

-

-

First Aid Measures:

-

Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[16]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]

-

References

-

This compound | CAS#:27563-67-3 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemical Properties of this compound (CAS 27563-67-3) - Cheméo. (n.d.). Retrieved January 12, 2026, from [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regulations.gov. (n.d.). Retrieved January 12, 2026, from [Link]

-

N,N-Dimethyldecanamide: Properties, Synthesis, and Applications. (n.d.). Retrieved January 12, 2026, from [Link]

-

N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance - Federal Register. (2018, March 30). Retrieved January 12, 2026, from [Link]

-

This compound | C13H27NO | CID 141362 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry - PubMed. (2015, June). Retrieved January 12, 2026, from [Link]

-

n-dodecanamide - ChemBK. (2024, April 9). Retrieved January 12, 2026, from [Link]

-

IR Absorption Bands and NMR - Rose-Hulman. (n.d.). Retrieved January 12, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). Retrieved January 12, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 12, 2026, from [Link]

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO - Infomed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025, October 22). Retrieved January 12, 2026, from [Link]

Sources

- 1. CAS 27563-67-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:27563-67-3 | Chemsrc [chemsrc.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS 3007-53-2: N,N-Dimethyldodecanamide | CymitQuimica [cymitquimica.com]

- 14. Federal Register :: N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of N-Methyldodecanamide

Foreword: Unveiling the Therapeutic Potential of N-Acyl Amides

The landscape of endogenous signaling lipids is in a constant state of discovery, revealing intricate networks that govern physiological homeostasis and pathological states. Among these, the N-acyl amide family of lipids has emerged as a class of significant interest for researchers, scientists, and drug development professionals.[1][2] These molecules, characterized by a fatty acid linked to a primary amine, are implicated in a wide array of biological processes, including inflammation, pain perception, and metabolic regulation.[1] N-Methyldodecanamide, a member of this family, represents a compelling subject for investigation due to its structural similarity to other bioactive lipids. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, grounded in the broader context of N-acyl amide signaling. We will delve into the core mechanisms of action, propose a rigorous experimental framework for its characterization, and discuss its potential therapeutic applications.

The World of N-Acyl Amides: A Primer

N-acyl amides are a diverse class of endogenous lipid mediators that play crucial roles in cell-to-cell communication.[1] Their signaling functions are pleiotropic, impacting cardiovascular function, metabolic homeostasis, memory, cognition, and pain.[1] The biological activity of a specific N-acyl amide is largely determined by the nature of its acyl group and the attached amine head group.

A central regulatory hub for many N-acyl amides is the enzyme Fatty Acid Amide Hydrolase (FAAH) .[3][4][5] FAAH is an integral membrane enzyme responsible for the degradation of these signaling lipids, thereby terminating their action.[5] Consequently, the inhibition of FAAH has become a significant therapeutic strategy to enhance the endogenous levels of bioactive N-acyl amides, offering potential treatments for pain, inflammation, and anxiety without the side effects associated with direct cannabinoid receptor agonists.[3][4][5][6]

Biosynthesis and Degradation of N-Acyl Amides

The biosynthesis of N-acyl amides is an area of active research, with several pathways identified. One prominent pathway for N-acyl ethanolamines (NAEs) involves the hydrolysis of a phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE), by a specific phospholipase D.[1] The degradation of N-acyl amides is primarily catalyzed by FAAH, which hydrolyzes the amide bond to yield a fatty acid and an amine.

This compound: A Profile

This compound, also known as N-methyllauramide, is a fatty acid amide with the chemical formula C13H27NO.[3] Its structure consists of a 12-carbon fatty acid (dodecanoic acid or lauric acid) linked to a methylamine head group. While extensive biological data specifically for this compound is not widely published, its structural features suggest potential interactions with biological systems, particularly as a modulator of FAAH activity and inflammatory pathways.

| Property | Value | Source |

| Molecular Formula | C13H27NO | [1][3][5] |

| Molecular Weight | 213.36 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 27563-67-3 | [1][3][5] |

Predicted Biological Activities and Mechanistic Insights

Based on its structural similarity to other known bioactive N-acyl amides, we can hypothesize several potential biological activities for this compound. The following sections outline these predicted activities and the underlying mechanistic rationale.

FAAH Inhibition: The Primary Hypothesis

The core hypothesis is that this compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The long alkyl chain of the dodecanoyl group is predicted to bind within the acyl chain-binding channel of the FAAH active site. The N-methyl amide portion could then interact with the catalytic serine residues (Ser241, Ser217) and the catalytic lysine (Lys142) of the enzyme, potentially leading to reversible or irreversible inhibition.

Caption: Predicted interaction of this compound with the FAAH active site.

By inhibiting FAAH, this compound would increase the levels of endogenous cannabinoids like anandamide, leading to downstream effects such as analgesia and anti-inflammatory responses.[3][4][5][6]

Anti-Inflammatory Activity

A direct consequence of FAAH inhibition is the potentiation of the anti-inflammatory effects of endogenous N-acyl amides. Furthermore, this compound may exert direct anti-inflammatory effects by modulating key signaling pathways. A primary target in inflammatory responses is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

By inhibiting the activation of IKK or the degradation of IκB, this compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators.

Cytotoxic Activity

Several fatty acid amides have demonstrated cytotoxic effects against various cancer cell lines. The lipophilic nature of this compound may facilitate its insertion into cell membranes, potentially disrupting membrane integrity and leading to cell death. The mechanism could involve the induction of apoptosis or necrosis.

A Comprehensive Experimental Workflow for Characterization

To validate the predicted biological activities of this compound, a systematic and rigorous experimental approach is essential. The following protocols provide a detailed, step-by-step methodology for its comprehensive characterization.

Sources

- 1. scbt.com [scbt.com]

- 2. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of N-Methyldodecanamide: An Integrated Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's structure and purity is a cornerstone of chemical research, drug development, and quality control. N-Methyldodecanamide, a secondary amide with a long aliphatic chain, serves as an excellent model for illustrating a comprehensive characterization workflow. This guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, moving beyond a simple listing of techniques to explain the causal logic behind the integrated analytical strategy. We will detail the core principles and experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for purity assessment. This document is designed to equip researchers with the expertise to confidently and accurately characterize similar molecules.

Introduction: The Imperative for Rigorous Characterization

Molecular Identity and Properties

Before delving into experimental analysis, it is crucial to establish the theoretical foundation of the target molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₁₃H₂₇NO | [2][3] |

| Molecular Weight | 213.36 g/mol | [2][3] |

| Exact Mass | 213.209264 Da | [2] |

| Chemical Structure | CH₃(CH₂)₁₀CONHCH₃ | [2][3] |

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for complete structural elucidation.[4] A robust characterization strategy relies on combining data from multiple sources to cross-validate findings. Mass spectrometry provides the molecular weight and fragmentation map, NMR spectroscopy details the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and chromatography verifies purity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound.[5] We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization because it is a highly sensitive and robust method for volatile, thermally stable compounds like this compound, providing both molecular weight information and reproducible, structurally significant fragmentation patterns.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column Selection: Use a non-polar capillary column (e.g., 5% Phenyl methyl siloxane) suitable for separating compounds based on boiling point.[7] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any potential lower-boiling impurities and efficient elution of the target analyte.[8]

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Data Interpretation: Decoding the Spectrum

The EI mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. For this compound (C₁₃H₂₇NO), the expected molecular ion peak will appear at m/z 213 . The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[9]

-

Fragmentation Pattern: The molecule breaks apart in a predictable way. For secondary amides, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement are dominant fragmentation pathways.[9][10]

| m/z (Charge) | Ion Structure | Fragmentation Pathway |

| 213 | [CH₃(CH₂)₁₀CONHCH₃]⁺• | Molecular Ion (M⁺•) |

| 73 | [CH₂=C(OH)NHCH₃]⁺• | McLafferty Rearrangement (Base Peak)[2] |

| 58 | [CH₃NH=CH₂]⁺ | Alpha-cleavage |

| 43, 57, 71... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺... | Fragmentation of the dodecyl chain[11] |

The most abundant peak (base peak) is often the result of the McLafferty rearrangement, yielding a fragment at m/z 73.[2] This is a highly characteristic fragmentation for long-chain amides and provides strong evidence for the overall structure.

Nuclear Magnetic Resonance (NMR): Mapping the Atomic Connectivity

Expertise & Causality: While MS provides the molecular formula, NMR spectroscopy reveals the exact arrangement of atoms.[4] ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR maps the carbon skeleton. Together, they provide an unambiguous connectivity map.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterium atoms are not detected in ¹H NMR, preventing solvent interference.[12]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and provides a sharp signal at 0 ppm, serving as the universal reference point for the chemical shift scale.[12]

-

Spectrometer Setup: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

-

Acquisition:

-

For ¹H NMR , acquire 16-32 scans.

-

For ¹³C NMR , which has a much lower natural abundance, acquire several hundred to a few thousand scans to achieve a good signal-to-noise ratio.

-

Data Interpretation: Assembling the Structural Puzzle

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.5-6.0 | Broad Singlet | 1H | N-H | Amide protons are often broad due to quadrupole coupling and exchange. |

| ~2.80 | Doublet | 3H | -CONHCH₃ | The methyl group is coupled to the single N-H proton. |

| ~2.20 | Triplet | 2H | -(CH₂)₉CH₂ CONH- | These protons are adjacent to the carbonyl group, which is electron-withdrawing. |

| ~1.60 | Multiplet | 2H | -(CH₂)₈CH₂ CH₂CONH- | Protons beta to the carbonyl group. |

| ~1.25 | Broad Singlet | 16H | -CH₃(CH₂ )₈CH₂CH₂- | The overlapping signals of the long methylene chain. |

| ~0.88 | Triplet | 3H | CH₃ (CH₂)₁₀- | Terminal methyl group of the long alkyl chain. |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C =O | Carbonyl carbon of a secondary amide. |

| ~36 | -C H₂CONH- | Carbon alpha to the carbonyl. |

| ~29-32 | -(C H₂)₈- | Bulk methylene carbons of the long chain. |

| ~26.5 | -CONHC H₃ | N-methyl carbon. |

| ~22.7 | -C H₂CH₃ | Methylene carbon beta to the terminal methyl group. |

| ~14.1 | C H₃(CH₂)₁₀- | Terminal methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups.[13] The principle is that molecular bonds vibrate at characteristic frequencies. By measuring the absorption of infrared light, we can identify these bonds. For this compound, the goal is to unequivocally confirm the presence of the secondary amide functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. ATR is preferred for its simplicity, requiring minimal sample preparation.[14]

Data Interpretation: The Vibrational Signature

The IR spectrum of this compound will be dominated by the characteristic absorptions of the secondary amide group and the long alkyl chain.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |

| ~3300 | N-H Stretch | Secondary Amide | A strong, sharp peak confirming the N-H bond.[15] |

| ~2850-2960 | C-H Stretch | Alkyl CH₂, CH₃ | Strong, sharp peaks confirming the long aliphatic chain. |

| ~1640 | C=O Stretch | Amide I Band | A very strong, sharp absorption characteristic of the amide carbonyl.[16] |

| ~1550 | N-H Bend | Amide II Band | A strong absorption resulting from a combination of N-H bending and C-N stretching.[16] |

Chromatographic Analysis: Ensuring Sample Purity

Expertise & Causality: Spectroscopic data is only meaningful if it is collected on a pure sample. Chromatography is the gold standard for assessing purity.[17] We use two orthogonal methods, GC and HPLC, to provide a comprehensive purity profile. Gas chromatography is ideal for analyzing thermally stable and volatile compounds, while HPLC is a versatile technique for a broader range of compounds.[][19]

Caption: Orthogonal chromatographic purity assessment workflow.

Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

System: Use the same GC system and conditions as described in the GC-MS protocol.

-

Detector: Utilize a Flame Ionization Detector (FID) instead of a mass spectrometer. The FID is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantification.

-

Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which separates compounds based on hydrophobicity.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid improves peak shape and is compatible with MS detection.[20]

-

Gradient Program: A typical gradient might be: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm (where the amide bond absorbs) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

-

Analysis: As with GC, purity is determined by the relative area of the main peak.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques.

-

Mass Spectrometry confirmed the molecular formula C₁₃H₂₇NO via a molecular ion at m/z 213 and provided key structural clues through characteristic amide fragmentation.

-

NMR Spectroscopy provided the definitive atomic-level map, detailing the ¹H and ¹³C environments and their connectivity, confirming the N-methyl group and the 12-carbon dodecanoyl chain.

-

Infrared Spectroscopy offered rapid and unambiguous confirmation of the essential secondary amide functional group via its characteristic N-H and C=O stretching vibrations.

-

Orthogonal Chromatography (GC and HPLC) verified the sample's high purity, ensuring that the spectroscopic data obtained was representative of the target molecule and not an artifact of impurities.

This integrated approach represents a robust, self-validating system for chemical characterization that is fundamental to ensuring scientific integrity and advancing research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

SIELC Technologies. Separation of N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. [Link]

-

NIST. N,N-Dimethyldodecanamide. NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry. Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

PubChem. N-Methyl-1-dodecanamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information: Novel Dinuclear NHC-Gold(I)-Amido Complexes and Their Application in Energy Transfer Photocatalysis. [Link]

-

NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

American Chemical Society. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. Dodecanamide, N-3-methylbutyl-. [Link]

-

National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

-

SlidePlayer. Mass Spec. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

-

Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

-

Longdom Publishing. The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. [Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

NIST. Dodecanamide, N,N-diethyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

University of Colorado Boulder. Mass Spectrometry. [Link]

-

NIST. Dodecanamide, N-ethyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. Synthesis, Characterization and Chemical Bonding Analysis of the Quaternary Cyanamides Li 2 MnHf 2 (NCN) 6 and Li 2 MnZr 2 (NCN) 6. [Link]

-

Chemistry LibreTexts. 2.5E: GC Parameters. [Link]

-

Utah Tech University. Analyzing NMR Spectra. [Link]

-

Khan Academy. Gas chromatography. [Link]

-

LCGC International. Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. [Link]

-

Semantic Scholar. Synthesis and Characterization of Cdo Nanoparticles Prepared via Chemical Precipitation and Sol-Gel Techniques. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of CdO and CdS nanoparticles. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of some metals (Sn, Ni, Zn and Co) doped with CdO Nanoparticles by Co-Precipitation method for super capacitor applications. [Link]

-

ResearchGate. (PDF) Chemical vapor deposition-grown nitrogen-doped graphene's synthesis, characterization and applications. [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. avys.omu.edu.tr [avys.omu.edu.tr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Dodecanamide, N-ethyl- [webbook.nist.gov]

- 8. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Separation of N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to N-Methyldodecanamide: From Synthesis to Biological Context

Abstract

N-Methyldodecanamide (CAS 27563-67-3), a saturated N-alkyl long-chain fatty acid amide, represents a molecule of significant interest at the intersection of materials science and biochemistry. While its direct biological functions are still an emerging area of research, its structural analogs are recognized as crucial lipid signaling molecules. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties. In the absence of a singular "discovery" paper, this document situates the compound's origins within the historical context of fatty acid amide chemistry and details the robust and classical synthetic methodologies for its preparation. Furthermore, we present detailed protocols for its synthesis and analytical characterization by modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, we explore the known biological activities of related N-acyl amides to provide a framework for future research and potential applications of this compound in drug discovery and development.

Introduction: Situating this compound in the N-Acyl Amide Family

This compound belongs to the broad class of N-acyl amides, a family of endogenous lipids characterized by a fatty acyl group linked to an amine.[1] This family includes well-known signaling molecules like anandamide (an endocannabinoid) and oleamide (a sleep-inducing factor), which underscores the potential biological relevance of its members.[1][2] These molecules are involved in a vast array of physiological processes, acting as cell-signaling lipids that modulate pain, inflammation, and cellular metabolism.[3][4][5] While much of the research has focused on N-acylethanolamines and primary fatty acid amides, the simpler N-alkyl amides like this compound represent an under-explored chemical space with potential as research tools and therapeutic precursors.[1][6]

The following diagram illustrates the classification of this compound within the broader family of fatty acid amides.

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a robust, laboratory-scale synthesis based on the principles of the Schotten-Baumann reaction. This self-validating system relies on the purification and subsequent analytical characterization to confirm the identity and purity of the final product.

Materials:

-

Dodecanoyl chloride (1.0 eq)

-

Methylamine (40% solution in water, 1.2 eq)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 2M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve dodecanoyl chloride (e.g., 10.0 g, 45.7 mmol) in 100 mL of dichloromethane. Cool the flask in an ice bath with stirring.

-

Amine Addition: In a separate beaker, slowly add the 40% methylamine solution (e.g., 4.2 g, 54.8 mmol) to 50 mL of 2M NaOH solution. This mixture should be added dropwise to the stirred dodecanoyl chloride solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: The presence of NaOH is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 2M NaOH, 50 mL of water, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. NMR and MS are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include:

-

A triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH₃) of the dodecyl chain.

-

A broad multiplet between ~1.25-1.60 ppm for the internal methylene groups (-(CH₂)₉-) of the chain.

-

A triplet at ~2.20 ppm for the methylene group alpha to the carbonyl (-CH₂-C=O).

-

A doublet at ~2.80 ppm for the N-methyl group (-NH-CH₃), which may show coupling to the amide proton.

-

A broad singlet or quartet (depending on solvent and concentration) for the amide proton (-NH-) typically found downfield (> 5.5 ppm). [7]

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework:

-

A peak around 14 ppm for the terminal alkyl methyl carbon.

-

A series of peaks between 22-35 ppm for the alkyl chain methylene carbons. [8] * A peak for the N-methyl carbon around 26 ppm.

-

A peak for the alpha-methylene carbon (~36 ppm).

-

The carbonyl carbon (C=O) will appear significantly downfield, typically around 173-175 ppm. [8][9]

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak for this compound should appear at an m/z of 213, corresponding to its molecular weight. [10][11]* Key Fragmentation Patterns: Amides undergo characteristic fragmentation. A prominent fragmentation pathway is the McLafferty rearrangement, and alpha-cleavage is also common. [12] * Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is expected, but the most significant fragmentation is typically on the other side of the carbonyl.

-

McLafferty Rearrangement: While possible, the most characteristic fragmentation for N-alkyl amides is cleavage of the C-N bond or cleavage alpha to the nitrogen.

-

Dominant Fragment: The most abundant fragment ion (base peak) is often observed at m/z 73 . This corresponds to the [CH₃-NH-C(OH)=CH₂]⁺ ion formed via a rearrangement, or more simply, the [C₃H₇NO]⁺ fragment resulting from cleavage and rearrangement. Another significant peak at m/z 58 represents the [CH₃NH=CH₂]⁺ fragment. [10][11] The diagram below illustrates the primary fragmentation leading to the characteristic m/z 73 peak.

-

Caption: Key fragmentation pathway for this compound in EI-MS.

Biological Significance and Therapeutic Potential

While no specific biological activity has been definitively assigned to this compound in the literature, the extensive research on structurally similar fatty acid amides provides a strong basis for hypothesizing its potential roles.

-

Endocannabinoid System Modulation: Long-chain fatty acid amides are known to interact with the endocannabinoid system. [1]They can act as ligands for cannabinoid receptors or, more commonly, inhibit enzymes like Fatty Acid Amide Hydrolase (FAAH), which degrades anandamide. By inhibiting FAAH, these molecules can potentiate the effects of endogenous cannabinoids, leading to analgesic and anxiolytic effects.

-

Ion Channel Interaction: Some N-acyl amides are known to modulate the activity of transient receptor potential (TRP) channels, which are involved in pain and temperature sensation. This suggests a potential role for this compound in nociception.

-

Metabolic Regulation: Related lipids are involved in regulating energy homeostasis and have been investigated for roles in metabolic disorders. [6] The primary value of this compound in a drug development context is as a scaffold and a tool compound . Its straightforward synthesis allows for the creation of a library of analogs by varying the alkyl chain length and the N-substituent. These analogs can then be screened for activity against targets like FAAH, TRP channels, or G-protein coupled receptors to establish structure-activity relationships (SAR) and identify lead compounds for further development.

Conclusion

This compound stands as a foundational molecule within the expansive and biologically crucial family of N-acyl amides. While its own history is not marked by a specific moment of discovery, its existence is a logical consequence of fundamental organic chemistry developed over a century ago. Its true scientific value has emerged more recently, illuminated by the discovery of the profound signaling roles played by its structural relatives. This guide has provided the essential technical framework for its synthesis and characterization, establishing the basis for its use in modern research. For scientists and drug developers, this compound serves as an accessible starting point to explore the vast and promising landscape of lipid signaling, offering a versatile scaffold for the design of novel chemical probes and potential therapeutic agents. The full biological story of this compound itself remains to be written, representing an open opportunity for future investigation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141362, this compound. Retrieved from [Link].

-

Teague, K. A. (2015). Biosynthesis of Long-chain Fatty Acid Amides. Digital Commons @ University of South Florida. Retrieved from [Link].

-

Knutson, D. D. (2015). Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model Systems. Digital Commons @ University of South Florida. Retrieved from [Link].

- Merkler, D. J., & Bisht, K. S. (2018). Binding-based proteomic profiling and the fatty acid amides.

-

Molecules (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Semantic Scholar. Retrieved from [Link].

-

Sultana, G., Patel, N. B., Lamb, K., Bisht, K. S., & Merkler, D. J. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2485. Retrieved from [Link].

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link].

-

Merkler, D. J., & Bisht, K. S. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. Retrieved from [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). Retrieved from [Link].

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link].

- Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.

-

PubMed. (2012). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Retrieved from [Link].

-

Royal Society of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). mass spectrometry 1. Retrieved from [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925). Retrieved from [Link].

- Google Patents. (1998). Preparation of N-alkenyl carboxamides.

-

ResearchGate. (2021). (PDF) Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link].

-

ResearchGate. (2019). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. Retrieved from [Link].

-

PubChem. Level attachment - Patent US-1498066-A. Retrieved from [Link].

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link].

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link].

-

CAS Common Chemistry. N-[2-(Dimethylamino)ethyl]-N-methyldodecanamide. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link].

-

ResearchGate. Figure 5: Mass spectra of (A) methyl dodecanoate (83), (B) methyl... Retrieved from [Link].

- Google Patents. (1999). Compounds and methods for synthesis and therapy.

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link].

-

PubChem. N,N-Diethyldodecanamide. Retrieved from [Link].

-

Justia Patents. (2015). Industrial process for the preparation of N-alkyl-N-trialkylsilylamides. Retrieved from [Link].

-

NIST WebBook. This compound. Retrieved from [Link].

Sources

- 1. "Biosynthesis of Long-chain Fatty Acid Amides" by Kristen A. Jeffries [digitalcommons.usf.edu]

- 2. oatext.com [oatext.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model" by Ryan L. Anderson [digitalcommons.usf.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound | C13H27NO | CID 141362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of N-Methyldodecanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of N-Methyldodecanamide Solubility

This compound, a long-chain N-substituted amide, is a molecule of significant interest in various scientific fields, including drug development and material science. Its long alkyl chain and amide functionality impart a unique combination of hydrophobic and polar characteristics, making its solubility behavior in organic solvents a critical parameter for its application. In pharmaceutical formulations, for instance, achieving the desired concentration of an active pharmaceutical ingredient (API) in a given solvent system is paramount for efficacy and bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical aspects of this compound solubility in organic solvents, offering a framework for solvent selection and experimental determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure dictates its solubility profile.

Molecular Structure of this compound

This compound possesses two key structural features that influence its solubility:

-

A long dodecyl (C12) alkyl chain: This nonpolar hydrocarbon tail is the dominant feature of the molecule, rendering it largely hydrophobic.

-

An N-methylamide head group: This polar functional group contains a carbonyl (C=O) and a nitrogen atom. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H bond in secondary amides can act as a hydrogen bond donor. However, in this compound, the presence of a methyl group on the nitrogen (N-methyl) means it can only act as a hydrogen bond acceptor.

Impact of Solvent Properties on Solubility

The interplay of these structural features with the properties of organic solvents determines the extent of solubility. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): These solvents have a polar character and can act as both hydrogen bond donors and acceptors. While the polar amide head of this compound can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding (accepting a hydrogen bond from the solvent), the long nonpolar alkyl chain limits overall solubility. Solubility in shorter-chain alcohols is expected to be moderate and decrease as the alkyl chain of the alcohol solvent increases.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. They can engage in dipole-dipole interactions with the amide group of this compound. Solvents in this category are likely to be effective at dissolving this compound, as they can solvate the polar head without being hindered by a network of strong solvent-solvent hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. The long, nonpolar dodecyl chain of this compound will interact favorably with these solvents. Therefore, good solubility is anticipated in many nonpolar organic solvents.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar and are excellent at solvating a wide range of organic compounds. They are expected to be good solvents for this compound due to their ability to interact with both the polar amide group and the nonpolar alkyl chain.

The following diagram illustrates the primary intermolecular interactions between this compound and different classes of organic solvents.

Caption: Intermolecular interactions governing solubility.